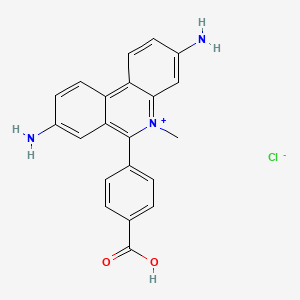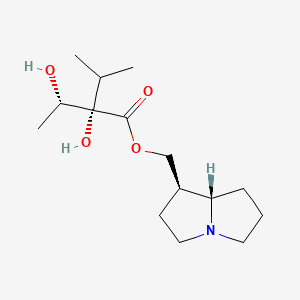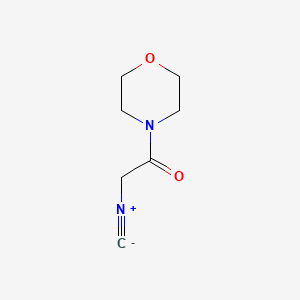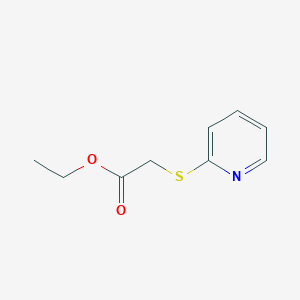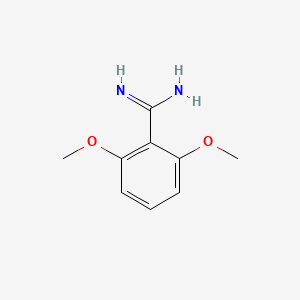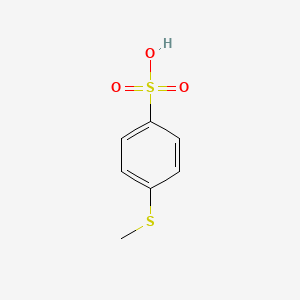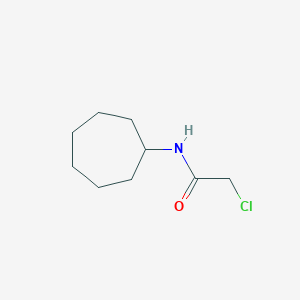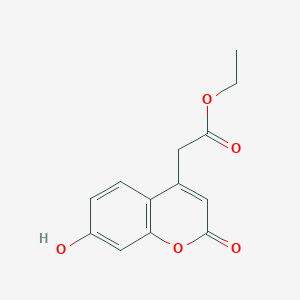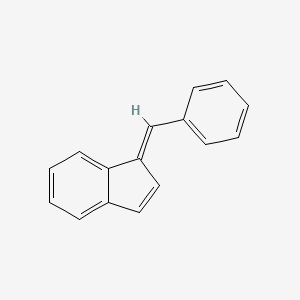![molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamid CAS No. 4371-23-7](/img/structure/B1609449.png)
[1,1'-Biphenyl]-4-sulfonamid
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medizinische Chemie
[1,1'-Biphenyl]-4-sulfonamid: ist ein Biphenylderivat, eine Klasse von Verbindungen, die als grundlegende Rückgrat in der synthetischen organischen Chemie und in Naturprodukten dienen. Sie sind wichtige Zwischenprodukte in der organischen Chemie und bilden die strukturelle Einheit einer breiten Palette von Verbindungen mit pharmakologischen Aktivitäten . Diese Derivate werden zur Herstellung einer großen Bandbreite an Medikamenten verwendet und sind patentiert und weit verbreitet in der Medizin für ihre antiandrogenen, immunsuppressiven, antifungalen, antibakteriellen, antimikrobiellen, entzündungshemmenden, antiproliferativen, Osteoporose-, antihypertensiven, Antitumor- und Antimalaria-Eigenschaften .
Entwicklung von fortschrittlichen Materialien
Biphenylderivate wie This compound werden bei der Entwicklung fortschrittlicher Materialien wie fluoreszierender Schichten in organischen Leuchtdioden (OLEDs) und als Bausteine für grundlegende Flüssigkristalle verwendet . Ihre einzigartige chemische Struktur ermöglicht es, sie in einer Vielzahl von materialwissenschaftlichen Anwendungen einzusetzen, darunter die Herstellung neuartiger Polymere und Nanomaterialien.
Krebs-Immuntherapie
Im Bereich der Krebs-Immuntherapie wurden Biphenylderivate als niedermolekulare Inhibitoren von PD-1/PD-L1 identifiziert, die für die Immunantwort des Körpers auf Krebs entscheidend sind. Diese Derivate bieten Vorteile wie orale Bioverfügbarkeit, hohe Tumordurchdringung und bessere pharmakokinetische Eigenschaften, was sie zu vielversprechenden Kandidaten für die Krebsbehandlung macht .
Kovalente organische Gerüste (COFs)
This compound: kann bei der Synthese von zweidimensionalen kovalenten organischen Gerüsten (COFs) mit hierarchischer Porosität verwendet werden. Diese COFs haben vielseitige Anwendungen, darunter Gasspeicherung, Trennung, Sensorik, Katalyse, Protonenleitung, Wirkstofffreisetzung, Energiespeicherung und optoelektronische Geräte . Die inhärente Porosität und die Gerüststrukturen von COFs machen sie in verschiedenen wissenschaftlichen Forschungsanwendungen äußerst wertvoll.
Umweltwissenschaften
Biphenylderivate sind auch in der Umweltwissenschaft wichtig. Sie wurden in der Vergangenheit als Bestandteile von polychlorierten Biphenylen (PCB) verwendet, die in Kondensatoren, Transformatoren, Hydraulik- und Schmierflüssigkeiten sowie als Weichmacher weit verbreitet waren . Obwohl die Verwendung von PCB aufgrund von Umweltbedenken eingeschränkt wurde, ist die Erforschung ihrer Eigenschaften und Auswirkungen ein wichtiges Forschungsfeld.
Arzneimittelentwicklung und Pharmakologie
Die strukturellen Merkmale von Biphenylderivaten, einschließlich This compound, machen sie wertvoll in der Arzneimittelentwicklung und Pharmakologie. Sie werden oft als Gerüste bei der Entwicklung neuer Therapeutika verwendet, da sie mit einer Vielzahl von biologischen Zielmolekülen interagieren können .
Landwirtschaftliche Produkte
In der Landwirtschaft werden Biphenylderivate verwendet, um Produkte zu schaffen, die Feldfrüchte vor Schädlingen und Krankheiten schützen. Ihre chemischen Eigenschaften ermöglichen es ihnen, in verschiedenen landwirtschaftlichen Anwendungen effektiv zu sein und tragen zur Entwicklung widerstandsfähigerer und ertragreicherer Feldfrüchte bei .
Optoelektronik und Sensorik
Die einzigartigen elektronischen Eigenschaften von Biphenylderivaten machen sie für den Einsatz in der Optoelektronik und Sensorik geeignet. Sie können in Sensoren und andere Geräte integriert werden, die organische Verbindungen mit spezifischen lichtemittierenden oder leitfähigen Eigenschaften benötigen .
Wirkmechanismus
Target of Action
The primary target of [1,1’-Biphenyl]-4-sulfonamide is the Programmed Death-1 (PD-1) receptor . PD-1 is a protein on the surface of cells that has a significant role in suppressing the immune system’s response, preventing it from attacking the body’s own cells .
Mode of Action
[1,1’-Biphenyl]-4-sulfonamide interacts with its target, the PD-1 receptor, by inhibiting the interaction between PD-1 and its ligand, PD-L1 . This interaction normally suppresses T-cell activity, which is a crucial part of the immune response . By blocking this interaction, [1,1’-Biphenyl]-4-sulfonamide can potentially enhance the immune system’s ability to attack cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-4-sulfonamide are primarily related to the immune response. By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to attack cancer cells . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-sulfonamide’s action are primarily related to its potential ability to enhance the immune system’s response to cancer cells . By blocking the PD-1/PD-L1 interaction, the compound may enable T-cells to more effectively attack cancer cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its target . Understanding these factors is crucial for optimizing the use of [1,1’-Biphenyl]-4-sulfonamide in a therapeutic context.
Eigenschaften
IUPAC Name |
4-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCCRJSBNUDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407544 | |
| Record name | 4-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-23-7 | |
| Record name | 4-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

